5-methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-Methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of trifluorophenyl and methyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2,3,4-trifluorobenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring.
Scientific Research Applications
5-Methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-N-(2,3,4-trifluorophenyl)-2-thiophenesulfonamide
- 3-Ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-1,2-oxazole-4-carboxamide
- 2-Hydroxy-5-methyl-N-(2,3,4-trifluorophenyl)benzamide
Uniqueness
5-Methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring with a trifluorophenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not present in similar compounds. These properties make it particularly valuable in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H7F3N2S |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-methyl-N-(2,3,4-trifluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7F3N2S/c1-5-4-14-10(16-5)15-7-3-2-6(11)8(12)9(7)13/h2-4H,1H3,(H,14,15) |
InChI Key |
WZSKNRLOGIVYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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